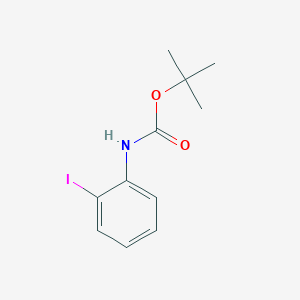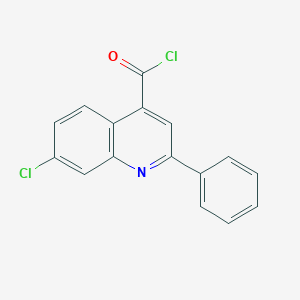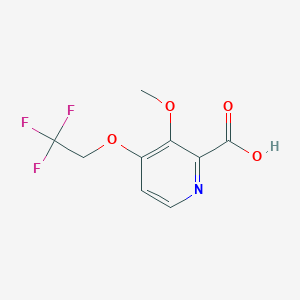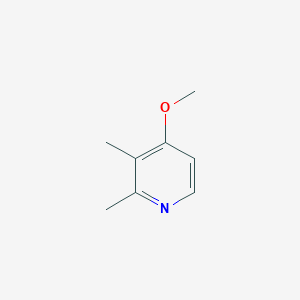
N-Boc-2-iodoaniline
Overview
Description
N-Boc-2-iodoaniline is a useful research compound. Its molecular formula is C11H14INO2 and its molecular weight is 319.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Enantiopure Dihydroquinoxalinones : Luo and Brabander (2015) reported a copper-catalyzed coupling of α-amino acid with N-Boc-2-iodoanilines for synthesizing enantiomerically pure 3-substituted dihydroquinoxalinones. This method showed no racemization even with racemization-prone arylglycine amino acid starting materials (Luo & Brabander, 2015).
Visible Light Photocatalysis : Research on N-doped (BiO)2CO3 (N-BOC) has shown its potential as a visible light photocatalyst for air cleaning, with applications in environmental pollution control. The N-BOC sample was synthesized using a hydrothermal treatment involving bismuth citrate and ammonium carbonate. This material demonstrated efficient photocatalytic activity and high stability (Dong et al., 2013).
Synthesis of Abrine Derivatives : Danner, Morkunas, and Maier (2013) developed a strategy for synthesizing N-Boc-N-methyl-tryptophans (abrine derivatives) using a palladium-catalyzed annulation of ortho-iodoanilines with N-Boc-N-methyl-propargylglycine or aldehyde, both derivable from d-serine (Danner, Morkunas & Maier, 2013).
N-Boc Protection of Amines : Varala, Nuvula, and Adapa (2006) presented a protocol for protecting various aryl and aliphatic amines using N-Boc-2-iodoaniline, employing a catalytic amount of molecular iodine under solvent-free conditions (Varala, Nuvula & Adapa, 2006).
Substituted Quinoline Synthesis : Kobayashi et al. (2012) synthesized substituted quinolines from Boc amides of substituted 2-iodoanilines and alkyl vinyl ketones, demonstrating a multi-step process with good yields (Kobayashi et al., 2012).
Photocatalytic Activity Enhancement : Ni et al. (2016) reviewed various strategies for enhancing the visible light-driven photocatalytic performance of (BiO)2CO3 (BOC), including BOC-based nanocomposites and nonmetal doping, highlighting its applications in fields like healthcare and photocatalysis (Ni et al., 2016).
Mechanism of Action
Target of Action
N-Boc-2-iodoaniline, also known as 1-(tert-Butoxycarbonylamino)-2-iodobenzene , is a chemical compound used in various organic synthesesIt’s important to note that the compound’s iodine atom can potentially interact with various biological targets, especially those involved in halogen bonding .
Mode of Action
The iodine atom in the compound can participate in electrophilic aromatic substitution reactions, which could potentially alter the function of target molecules .
Biochemical Pathways
Iodinated compounds like this compound can potentially affect various biochemical pathways due to their reactivity .
Pharmacokinetics
The compound’s iodine atom and boc (tert-butoxycarbonyl) group could potentially influence its bioavailability and metabolic stability .
Result of Action
The compound’s potential to participate in electrophilic aromatic substitution reactions could lead to changes in the structure and function of target molecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemical species could potentially influence the action, efficacy, and stability of this compound. For instance, the compound’s boiling point is 85-95 °C at 0.5 mmHg , suggesting that it could be volatile under certain conditions.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-(2-iodophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYKNLRMZVGYQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437302 | |
| Record name | N-Boc-2-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161117-84-6 | |
| Record name | N-tert-Butoxycarbonyl-2-iodoaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161117-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Boc-2-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-2-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Boc-2-iodoaniline in the synthesis of dihydroquinoxalinones?
A: this compound serves as a crucial building block in the synthesis of enantiopure 3-substituted dihydroquinoxalinones. It undergoes a copper-catalyzed coupling reaction with α-amino acids to form N-arylated α-amino acids [, ]. These intermediates are then cyclized and deprotected to yield the target dihydroquinoxalinones [, ].
Q2: What are the advantages of using a ligand-free copper catalyst in this reaction?
A: Both papers highlight the use of a ligand-free copper catalyst in the coupling reaction of this compound with α-amino acids [, ]. This approach offers several advantages, including simplified reaction conditions, reduced cost, and potentially lower environmental impact compared to reactions employing complex ligands.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2R)-6-(1-Aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B62920.png)
![7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B62924.png)
![(1-methyl-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B62925.png)

![1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B62931.png)


![1-[(5-Methylisoxazol-3-yl)methyl]piperazine](/img/structure/B62935.png)

